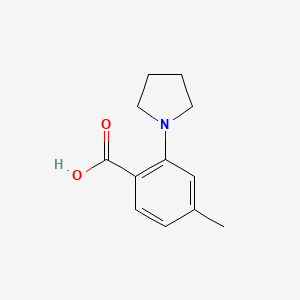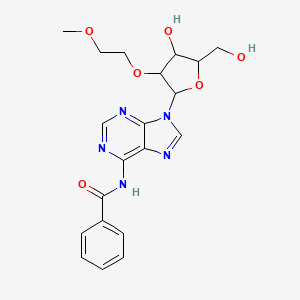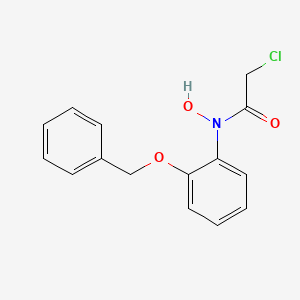
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, and a phenylmethoxyphenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-phenylmethoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for precise control of reaction conditions, reducing the formation of by-products and waste. The use of continuous flow reactors also enables the scaling up of the production process to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 2-chloro-N-(2-phenylmethoxyphenyl)acetamide.
Reduction: The major product is N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar acetamide backbone but with different substituents, leading to distinct chemical and biological properties.
N-(2-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamide structure but has a methoxy group instead of a phenylmethoxy group.
Uniqueness
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is unique due to the presence of both a hydroxy group and a phenylmethoxy group, which confer specific chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
34287-99-5 |
|---|---|
Molekularformel |
C15H14ClNO3 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c16-10-15(18)17(19)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9,19H,10-11H2 |
InChI-Schlüssel |
CIFPRKJSOYPDLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N(C(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


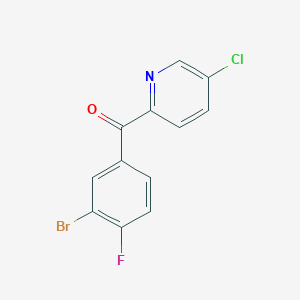



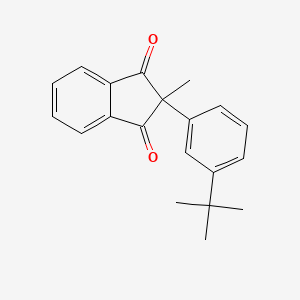

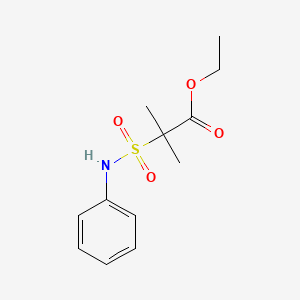
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
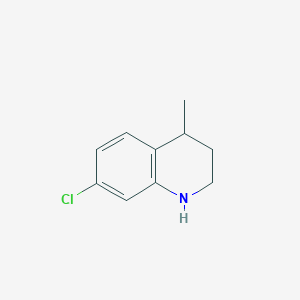
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
